1-Butyrylpiperidine-4-carboxylic acid
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Overview
Description
1-Butyrylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.
Preparation Methods
The synthesis of 1-butyrylpiperidine-4-carboxylic acid can be achieved through various routes. One common method involves the reaction of piperidine with butyric anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process. The product is then purified through recrystallization or chromatography .
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
1-Butyrylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include various substituted piperidines and carboxylic acid derivatives .
Scientific Research Applications
1-Butyrylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-butyrylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
1-Butyrylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Lacks the butyryl group, making it less hydrophobic and potentially altering its biological activity.
1-Acetylpiperidine-4-carboxylic acid: Has a shorter acyl chain, which may affect its reactivity and interaction with biological targets.
1-Propionylpiperidine-4-carboxylic acid: Similar in structure but with a different acyl group, leading to variations in its chemical and biological properties
The uniqueness of this compound lies in its specific acyl group, which can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-butanoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-9(12)11-6-4-8(5-7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJRPNQAZYWTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265392 |
Source
|
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117704-87-7 |
Source
|
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117704-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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